molecular formula C16H21NO3S B2787956 (1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797892-78-4

(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No. B2787956
CAS RN: 1797892-78-4
M. Wt: 307.41
InChI Key: UQSVRAZAYVRWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, also known as EEDQ, is a chemical compound that is widely used in scientific research. It is a highly reactive cross-linking agent that is used to modify proteins and nucleic acids. EEDQ is also used in the synthesis of peptides and other biomolecules.

Mechanism of Action

(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene works by reacting with amino groups in proteins and nucleic acids. It forms a covalent bond between two molecules, which cross-links them together. This cross-linking can be used to study the structure and function of proteins and nucleic acids.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of glutathione S-transferase, an enzyme that is involved in detoxification processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using (1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene in lab experiments is that it is a highly reactive cross-linking agent. This means that it can be used to modify proteins and nucleic acids quickly and efficiently. However, one of the limitations of using this compound is that it can be difficult to control the degree of cross-linking. This can lead to the formation of non-specific cross-links, which can interfere with the interpretation of experimental results.

Future Directions

There are several future directions for the use of (1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene in scientific research. One area of interest is the use of this compound in the study of protein-protein interactions. This compound can be used to cross-link proteins together, which can help to identify protein-protein interactions. Another area of interest is the use of this compound in the study of nucleic acid structure and function. This compound can be used to cross-link nucleic acids together, which can help to identify their structure and function. Finally, this compound can be used in the synthesis of peptides and other biomolecules, which could have applications in drug discovery and development.

Synthesis Methods

(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is synthesized by reacting 1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-7H-purin-7-one (theophylline) with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by chromatography.

Scientific Research Applications

(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is widely used in scientific research as a cross-linking agent. It is used to modify proteins and nucleic acids, which helps to study their structure and function. This compound is also used in the synthesis of peptides and other biomolecules.

properties

IUPAC Name

8-(4-ethoxy-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-3-20-16-10-9-15(11-12(16)2)21(18,19)17-13-5-4-6-14(17)8-7-13/h4-5,9-11,13-14H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSVRAZAYVRWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2C=CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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